(E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)-2-propenal, with the CAS number 87424-82-6, is a chemical compound classified under organic compounds. It features a molecular formula of and a molecular weight of 178.18 g/mol. This compound is notable for its structural characteristics and potential applications in various scientific fields, particularly in organic synthesis and medicinal chemistry.
The synthesis of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)-2-propenal can be achieved through several methods, primarily involving the Knoevenagel condensation reaction. A typical synthetic route involves the reaction of 4-methyl-2-oxo-2H-pyran with an appropriate aldehyde under basic conditions.
The molecular structure of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)-2-propenal can be represented as follows:
C\C(=C/C1=CC(=CC(=O)O1)C)\C=O
InChI=1S/C10H10O3/c1-7-3-9(4-8(2)6-11)13-10(12)5-7/h3-6H,1-2H3/b8-4+
The compound features a conjugated system with a carbonyl group, indicating potential reactivity in various chemical reactions.
(E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)-2-propenal is involved in several chemical reactions due to its reactive functional groups.
The mechanism of action for (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)-2-propenal primarily involves its ability to act as an electrophile due to the presence of the carbonyl group and the conjugated double bond system.
Relevant data indicates that this compound can serve as an intermediate in various synthetic pathways, particularly in the production of pharmaceutical agents.
(E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)-2-propenal has several scientific uses:
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: